

Pacritinib drug-drug interaction study CYP3A4 inhibitors

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Compound Focus: Pacritinib

CAS No.: 937272-79-2

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Mechanism of Interaction and Clinical Significance

Pacritinib is primarily metabolized by the cytochrome P450 enzyme **CYP3A4** [1] [2]. When combined with CYP3A4 inhibitors, the metabolism of **pacritinib** is reduced, leading to increased systemic exposure and a higher risk of adverse effects.

The clinical significance is underscored by its inclusion in the **contraindications** for the drug. The prescribing information for Vonjo (**pacritinib**) explicitly states that concomitant use with strong CYP3A4 inhibitors is contraindicated [1] [2]. Furthermore, increased monitoring for adverse reactions is recommended when **pacritinib** is co-administered with moderate CYP3A4 inhibitors [2].

Quantitative Pharmacokinetic (PK) Data

The table below summarizes the quantitative impact of various CYP3A4 inhibitors on the pharmacokinetics of **pacritinib**, based on data from drug interaction studies.

Table 1: Impact of CYP3A4 Inhibitors on Pacritinib Pharmacokinetics

Inhibitor (Strength)	PK Parameter Change (vs. Pacritinib alone)	Study Type & Notes
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| **Clarithromycin (Strong)** | • **AUC(0-∞) ↑ 80%** • **Cmax ↑ 30%** [3] | Clinical Study (Reference) | | **Isavuconazole (Strong)** | • **AUC(0-t) ↑ 2.5-fold** • **AUC(0-∞) ↑ 2.6-fold** • **Cmax ↑ 3.0-fold** • **CLz/F ↓ 67%** [3] | *In Vivo* Rat Study (2025) | | **Voriconazole (Strong)** | Statistically significant increase in **pacritinib** exposure, though less than isavuconazole [3] | *In Vivo* Rat Study (2025) |

Detailed Experimental Protocol for DDI Assessment

The following provides a detailed methodology for a drug-drug interaction study investigating the effect of a CYP3A4 inhibitor on **pacritinib** pharmacokinetics, adapted from a recent publication [3].

Analytical Method for Pacritinib Quantification

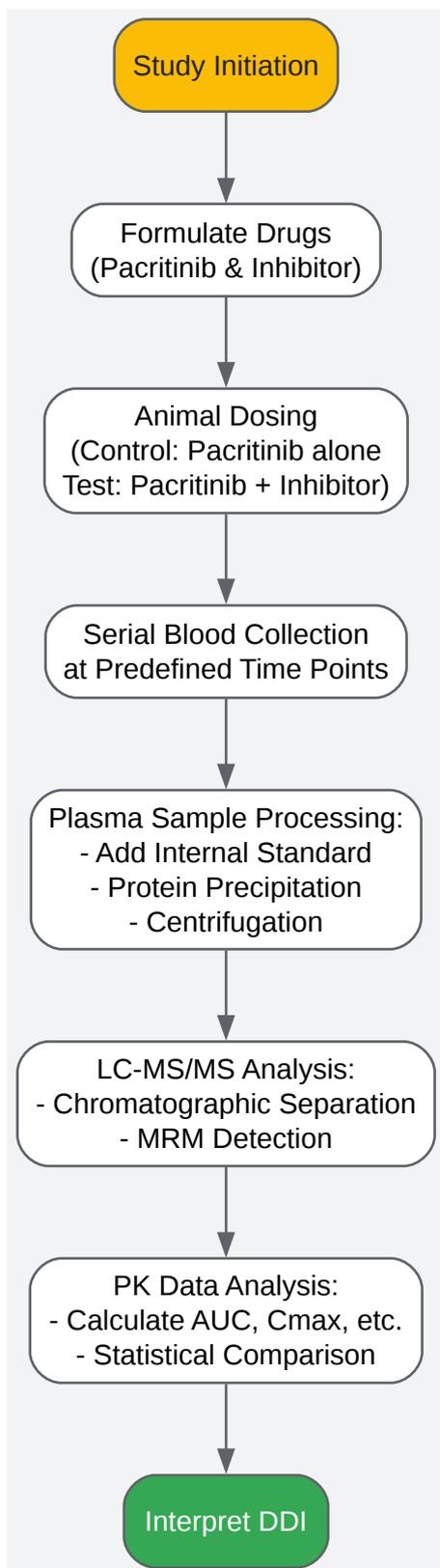
- **Objective:** To establish a reliable, high-throughput LC-MS/MS method for the quantitative detection of **pacritinib** in plasma.
- **Equipment:**
 - **LC System:** Shimadzu LC-20AT ultra-performance liquid chromatography system.
 - **Column:** Shim-pack velox C18 (2.1 × 50 mm, 2.7 μm), maintained at 40°C.
 - **MS Detector:** Shimadzu 8040 Triple quadrupole mass spectrometer with electrospray ionization (ESI).
- **Chromatographic Conditions:**
 - **Mobile Phase:** Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in methanol).
 - **Gradient Elution:**
 - 0-0.5 min: 90% A
 - 0.5-1.5 min: 90% A → 30% A
 - 1.5-2.0 min: 30% A
 - 2.0-2.1 min: 30% A → 10% A
 - 2.1-3.0 min: 10% A
 - **Flow Rate:** 0.3 mL/min
 - **Total Run Time:** 3.0 min
- **Mass Spectrometry Conditions:**
 - **Ionization Mode:** Positive
 - **Detection Mode:** Multiple Reaction Monitoring (MRM)
 - **Ion Transitions:**
 - **Pacritinib:** m/z 473.25 → m/z 97.15
 - Internal Standard (Ibrutinib): m/z 441.20 → m/z 138.20

- **Interface Voltage:** 4.5 kV
- **Heating Block Temperature:** 400°C

In Vivo Pharmacokinetic and DDI Study in Rats

- **Study Design:**
 - **Animals:** Laboratory rats.
 - **Grouping:** At least two groups: a control group (**pacritinib** alone) and a test group (**pacritinib** + CYP3A4 inhibitor).
 - **Dosing:** The CYP3A4 inhibitor (e.g., isavuconazole) is administered prior to and/or concomitantly with a single oral dose of **pacritinib**.
- **Sample Collection:** Serial blood samples are collected from the orbital vein or other suitable site at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose) into EDTA-containing tubes.
- **Sample Processing:**
 - Centrifuge blood samples to obtain plasma.
 - To 100 µL of plasma, add 30 µL of internal standard working solution (Ibrutinib, 100 ng/mL).
 - Precipitate proteins by adding 400 µL of acetonitrile.
 - Vortex mix for 1 minute and centrifuge at 8000 rpm for 10 minutes.
 - Transfer 100 µL of the supernatant for LC-MS/MS analysis.
- **Data Analysis:**
 - **Calibration Curve:** Construct using **pacritinib**-spiked blank plasma at concentrations of 1.0, 5.0, 10.0, 25, 50, 100, 250, 500, and 1500 ng/mL. The method demonstrates good linearity within this range [3].
 - **PK Parameters:** Calculate key non-compartmental pharmacokinetic parameters for **pacritinib** from both groups, including AUC(0-t), AUC(0-∞), C_{max}, T_{max}, and clearance (CL_z/F). Statistical comparison (e.g., ANOVA) of these parameters between the control and test groups reveals the magnitude of the interaction.

The experimental workflow for assessing this interaction is summarized in the following diagram:



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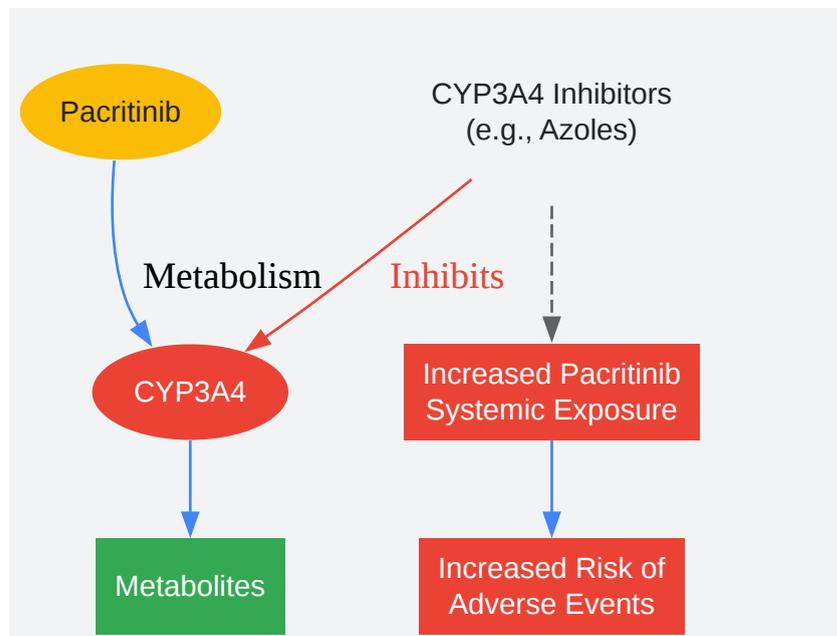
Clinical Management and Application Notes

For clinicians and drug developers, managing this interaction is critical for patient safety.

- **Contraindicated Combinations:** Concomitant use of **pacritinib** with **strong CYP3A4 inhibitors** is contraindicated. This includes drugs like clarithromycin, itraconazole, ketoconazole, posaconazole, and voriconazole [1] [4] [2].
- **Clinical Experience with Azoles:** A recent case series (2024) reported that concurrent use of **pacritinib** with azole antifungals was feasible with close monitoring and possible empiric dose reductions, though this should be avoided unless absolutely necessary [5].
- **Dosage Guidance in Special Populations:** For patients with severe hepatic impairment (Child-Pugh C), who may have reduced metabolic capacity, a lower starting dose of **pacritinib** (100 mg twice daily) is recommended [4] [2].

Summary for Researchers

The metabolic pathway and key interaction targets for **pacritinib** can be visualized as follows:



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Pacritinib's interaction with CYP3A4 inhibitors is a clinically critical DDI. The application of robust LC-MS/MS methods, as described, is essential for quantifying this interaction during drug development. These

findings directly inform clinical prescribing practices, leading to clear contraindications and safety warnings to mitigate patient risk.

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